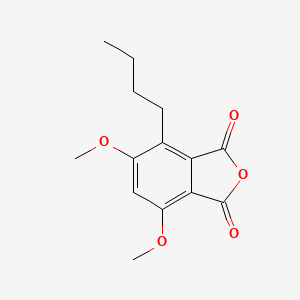
5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dibromovinyl)-uracil: is a synthetic organic compound that belongs to the class of halogenated uracils It is characterized by the presence of a dibromovinyl group attached to the uracil ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dibromovinyl)-uracil typically involves the halogenation of uracil derivatives. One common method is the reaction of uracil with dibromoethylene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 5-(2,2-dibromovinyl)-uracil may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.
化学反応の分析
Types of Reactions: 5-(2,2-Dibromovinyl)-uracil undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various substituted uracil derivatives.
- Reduction reactions typically produce partially dehalogenated uracils.
- Oxidation reactions can lead to the formation of uracil-based polymers or other complex molecules.
科学的研究の応用
Chemistry: 5-(2,2-Dibromovinyl)-uracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Medicine: The compound’s halogenated structure is of interest in medicinal chemistry for the design of new therapeutic agents. It is explored for its potential to inhibit viral replication and cancer cell growth.
Industry: In the industrial sector, 5-(2,2-dibromovinyl)-uracil is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 5-(2,2-dibromovinyl)-uracil involves its interaction with biological macromolecules. The dibromovinyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. This compound may also interfere with enzymatic pathways, disrupting cellular processes and leading to cell death.
類似化合物との比較
5-Bromovinyl-uracil: Similar structure but with a single bromine atom.
5-Iodovinyl-uracil: Contains an iodine atom instead of bromine.
5-(2,2-Dibromovinyl)-2’-deoxyuridine: A nucleoside analog with similar antiviral properties.
Uniqueness: 5-(2,2-Dibromovinyl)-uracil is unique due to the presence of two bromine atoms in the vinyl group, which enhances its reactivity and potential biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
61135-31-7 |
|---|---|
分子式 |
C6H4Br2N2O2 |
分子量 |
295.92 g/mol |
IUPAC名 |
5-(2,2-dibromoethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-4(8)1-3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
InChIキー |
OXUGALGJCVZFLW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)C=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
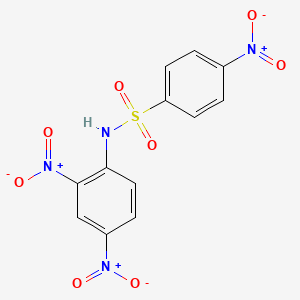
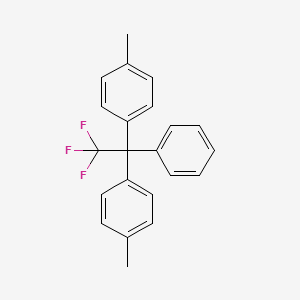
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
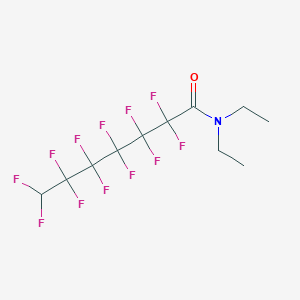
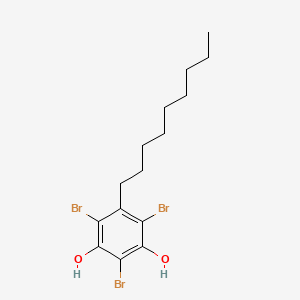
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)


